molecular formula C10H11NO B1599858 4-methyl-3,4-dihydro-1H-quinolin-2-one CAS No. 30696-28-7

4-methyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B1599858
CAS No.: 30696-28-7
M. Wt: 161.2 g/mol
InChI Key: GTTFYSJDNZFRLZ-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a methyl group at the 4th position and a dihydro modification at the 3rd and 4th positions. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,4-dihydro-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of N-(1’-alkoxy)cyclopropyl-2-haloanilines in the presence of a palladium catalyst. This reaction proceeds via cyclopropane ring expansion . Another method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2-one with propargylic alcohols, leading to the formation of pyrano[3,2-c]quinolones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and acid-catalyzed tandem reactions are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert quinolinones to dihydroquinolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other heterocyclic derivatives with potential biological activities .

Scientific Research Applications

4-Methyl-3,4-dihydro-1H-quinolin-2-one has numerous applications in scientific research:

Comparison with Similar Compounds

4-Methyl-3,4-dihydro-1H-quinolin-2-one can be compared with other similar compounds such as:

These compounds share a quinoline core but differ in their substituents and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and effects.

Properties

IUPAC Name

4-methyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFYSJDNZFRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90412951
Record name 4-methyl-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30696-28-7
Record name 4-methyl-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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